5'-Dabcyl Phosphoramidite

Overview

Description

5’-Dabcyl Phosphoramidite is a molecule used in the field of genomics, biology, and nanotechnology . It is a universal quencher, meaning it can absorb the energy from a nearby fluorescent molecule and then dissipate that energy as heat . This property makes it useful in the design of molecular beacons, which are probes that have their natural fluorescence quenched in solution unless they are hybridized to the target sequence . The Dabcyl group can be located at the 5’-terminus of the sequence, leaving the 3’-terminus available for polymerase extension .

Synthesis Analysis

The synthesis of 5’-Dabcyl Phosphoramidite involves coupling it to the 5’-end of a sequence . This process is optimized for solid-phase oligonucleotide synthesis . The synthesis cycle involves four chemical reactions: detritylation, coupling, capping, and oxidation .Molecular Structure Analysis

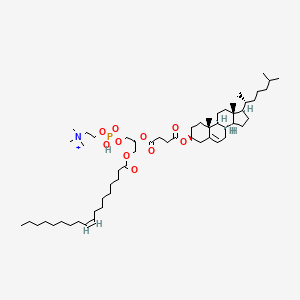

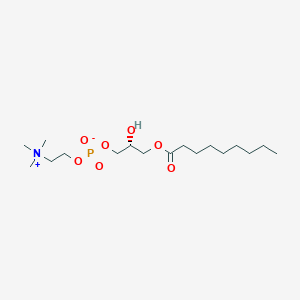

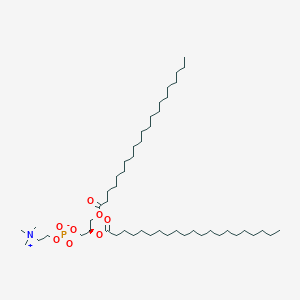

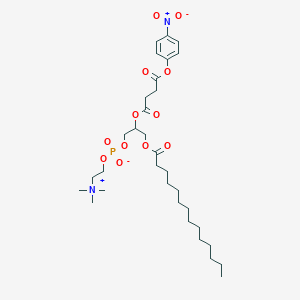

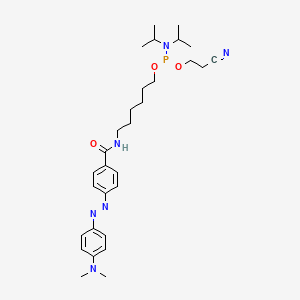

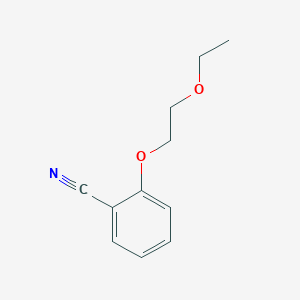

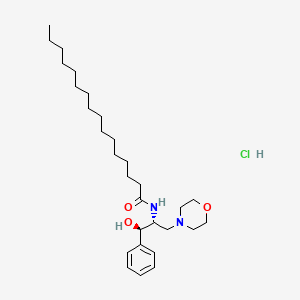

The molecular structure of 5’-Dabcyl Phosphoramidite includes a Dabcyl group, which is a universal quencher, attached to the 5’-end of a sequence . This structure allows the Dabcyl group to absorb the energy from a nearby fluorescent molecule and then dissipate that energy as heat .Physical And Chemical Properties Analysis

The physical and chemical properties of 5’-Dabcyl Phosphoramidite include its molecular weight of 568.69 and its formula of C30H45N6O3P . It is a solid substance that is soluble in acetonitrile .Scientific Research Applications

Fluorescence Resonance Energy Transfer (FRET) Quenchers

- 5'-Dabcyl Phosphoramidite has been utilized in the synthesis of azobenzene-based thymidine phosphoramidites. These molecules were incorporated into Chronic Myeloid Leukaemia (CML) antisense oligonucleotides, designed to serve as highly colored probes and participate in Fluorescence Resonance Energy Transfer (FRET) mechanisms. This application is significant in the development of novel molecular beacons (Gunnlaugsson et al., 2003).

Solid-Phase Synthesis of Oligoribonucleotides

- Another application involves the chemical synthesis of phosphoramidite derivatives of 5'-deoxy-5'-thioribonucleosides. These phosphoramidites have been used for the solid-phase synthesis of oligoribonucleotides, providing an important tool for RNA research and the study of RNA-based biological processes (Li et al., 2017).

DNA Oligonucleotide Modification

- In the synthesis of DNA oligonucleotides, 5'-Dabcyl Phosphoramidite has been utilized for modifying thymine-containing DNA oligonucleotides. This modification can alter DNA structures, providing insights into the structure-function relationships in DNA (Kawasaki et al., 2017).

Oligonucleotide Labeling and Affinity Purification

- The design, synthesis, and evaluation of a photocleavable biotin phosphoramidite (PCB-phosphoramidite) have been reported. This reagent introduces a photocleavable biotin label on the 5'-terminal phosphate of synthetic oligonucleotides, offering a simple method for oligonucleotide purification and phosphorylation. This application is valuable in molecular biology for processes like cassette mutagenesis and PCR (Olejnik et al., 1996).

Site-Specific Incorporation into Oligonucleotides for Enzyme Probing

- 5'-Dabcyl Phosphoramidite has been used in the synthesis of 5-dihydroxyboryluridine phosphoramidite. This compound was introduced into short oligonucleotides in a site-specific manner, demonstrating compatibility with standard solid-phase DNA synthesis chemistry. Such modified oligonucleotides have been used to inhibit thymine DNA glycosylase, a cancer-relevant DNA-modifying enzyme. This application is significant in organic synthesis, medicinal chemistry, and chemical biology (Kavoosi et al., 2019).

Safety And Hazards

Future Directions

The use of 5’-Dabcyl Phosphoramidite in the design of molecular beacons opens up new future applications in the fields of genomics, biology, and nanotechnology . These include more sensitive single-molecule and cell-imaging studies . The ability to easily introduce Dabcyl at many positions within a Molecular Beacon during synthesis also expands its potential applications .

properties

IUPAC Name |

N-[6-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyhexyl]-4-[[4-(dimethylamino)phenyl]diazenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N6O3P/c1-24(2)36(25(3)4)40(39-23-11-20-31)38-22-10-8-7-9-21-32-30(37)26-12-14-27(15-13-26)33-34-28-16-18-29(19-17-28)35(5)6/h12-19,24-25H,7-11,21-23H2,1-6H3,(H,32,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMLVVGBOLZOAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCCCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)OCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H45N6O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401040158 | |

| Record name | Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Dabcyl Phosphoramidite | |

CAS RN |

288631-58-3 | |

| Record name | Phosphoramidous acid, bis(1-methylethyl)-, 2-cyanoethyl 6-[[4-[[4-(dimethylamino)phenyl]azo]benzoyl]amino]hexyl ester (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401040158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

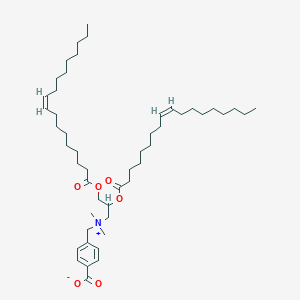

![2-Aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate](/img/structure/B3044025.png)